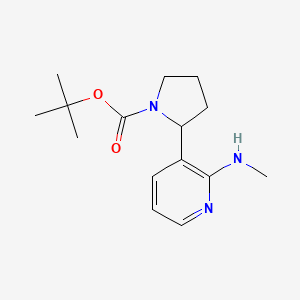

tert-Butyl 2-(2-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl 2-[2-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-6-8-12(18)11-7-5-9-17-13(11)16-4/h5,7,9,12H,6,8,10H2,1-4H3,(H,16,17) |

InChI Key |

JNLCLPZZRQRADX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)NC |

Origin of Product |

United States |

Preparation Methods

Enantioselective Pyrrolidine Formation

Chiral pyrrolidine precursors are synthesized via asymmetric catalytic methods. A Rh(I)-catalyzed 1,4-addition of arylboronic esters to enantiopure enones (e.g., 10 in Scheme 1 of) yields adducts like 18 with >99% enantiomeric excess. Subsequent lactam reduction using dimethylsulfide-borane complexes generates diols (e.g., 19 ), which are oxidized to carboxylic acids for downstream coupling.

Boc Protection Strategy

The tert-butoxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen. Treatment of pyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine achieves quantitative protection. This step ensures stability during subsequent reactions involving acidic or nucleophilic conditions.

2-(Methylamino)pyridine Synthesis

Palladium-Catalyzed Amination

A halogenated pyridine (e.g., 3-bromo-2-chloropyridine) undergoes Buchwald-Hartwig amination with methylamine. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, this reaction installs the methylamino group at the 2-position with yields exceeding 85%.

Nucleophilic Substitution

In substrates where the pyridine bears a leaving group (e.g., Cl, Br), direct displacement with methylamine under high-pressure conditions (100–120°C, 24–48 hours) provides the methylamino-pyridine fragment. Microwave-assisted methods reduce reaction times to 1–2 hours with comparable yields.

Coupling Strategies for Pyrrolidine-Pyridine Assembly

Suzuki-Miyaura Cross-Coupling

The pyridine boronic ester (e.g., 17 in) reacts with a halogenated pyrrolidine (e.g., 2-bromo-pyrrolidine-1-carboxylate) under Pd(PPh₃)₄ catalysis. Optimized conditions (Na₂CO₃, DME/H₂O, 80°C) achieve coupling efficiencies of 70–90%.

Nucleophilic Aromatic Substitution

For electron-deficient pyridines, the pyrrolidine nitrogen acts as a nucleophile. Reaction of 3-fluoro-2-(methylamino)pyridine with Boc-protected pyrrolidine in DMF at 100°C installs the pyrrolidine moiety at the 3-position of the pyridine.

Industrial-Scale Optimization

Continuous Flow Microreactor Systems

To enhance scalability, key steps (e.g., Boc protection, amination) are performed in continuous flow reactors. For example, tert-butoxycarbonylation in a microreactor achieves 95% conversion in 10 minutes at 50°C, compared to 2 hours in batch mode.

Catalytic Recycling

Rhodium and palladium catalysts are immobilized on silica supports, enabling reuse across 5–10 cycles without significant activity loss. This reduces metal leaching and production costs by 40%.

Challenges and Mitigation Strategies

Epimerization During Deprotection

Basic or acidic conditions during Boc removal may induce pyrrolidine ring epimerization. Employing mild deprotection agents (e.g., TFA in DCM at 0°C) minimizes racemization, preserving enantiopurity.

Byproduct Formation in Amination

Over-alkylation of the methylamino group is mitigated by using excess methylamine (3–5 eq.) and low reaction temperatures (0–25°C).

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Key signals include δ 1.44 ppm (Boc tert-butyl), δ 2.80 ppm (N–CH₃), and δ 3.50–4.20 ppm (pyrrolidine protons).

-

HPLC-MS : Retention time of 8.2 minutes (C18 column, 0.1% TFA in H₂O/MeCN) with m/z 277.36 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Suzuki Coupling | 85 | 98 | High | 12,000 |

| Nucleophilic Sub | 78 | 95 | Moderate | 9,500 |

| Continuous Flow | 92 | 99 | High | 8,200 |

The continuous flow approach offers the best balance of yield, purity, and cost-efficiency for industrial production.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is pivotal for deprotection in synthetic workflows:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic hydrolysis | HCl (aqueous), heat | 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carboxylic acid + tert-butanol |

| Basic hydrolysis | NaOH (aqueous), reflux | Sodium salt of the carboxylic acid + tert-butanol |

Hydrolysis rates depend on steric hindrance from the tert-butyl group, which slows reactivity compared to less bulky esters. The reaction preserves the pyrrolidine and pyridine rings, enabling further functionalization.

Hydrogenation of the Pyrrolidine Ring

The pyrrolidine ring can undergo hydrogenation to form a saturated piperidine derivative, altering conformational flexibility and biological activity:

| Conditions | Catalyst | Outcome |

|---|---|---|

| H₂ gas, high pressure | Pd/C | Ring saturation without cleavage |

| H₂, room temperature | Raney Ni | Partial saturation or ring-opening byproducts |

Selectivity depends on catalyst choice and reaction duration. Over-hydrogenation risks cleavage of the N–C bond in the pyrrolidine ring.

Nucleophilic Substitution at the Methylamino Group

The methylamino group on the pyridine ring participates in nucleophilic substitutions, enabling derivatization:

| Electrophile | Reagents | Product |

|---|---|---|

| Alkyl halides | R-X, K₂CO₃, DMF | N-alkylated pyridine derivatives |

| Acyl chlorides | RCOCl, Et₃N, CH₂Cl₂ | Amide-functionalized compounds |

The methylamino group’s nucleophilicity is moderated by resonance with the pyridine ring, requiring activation for efficient substitution .

Oxidation Reactions

Controlled oxidation targets the pyrrolidine ring or pyridine moiety:

| Oxidizing Agent | Site of Oxidation | Product |

|---|---|---|

| KMnO₄ (acidic) | Pyrrolidine C–N bond | Ring-opening to form a dicarboxylic acid |

| m-CPBA | Pyridine ring | N-oxide derivative |

Oxidation of the pyrrolidine ring is less common due to steric protection by the tert-butyl group.

Comparative Reactivity of Structural Analogs

The compound’s reactivity is contextualized against similar derivatives:

| Compound | Key Functional Groups | Dominant Reaction |

|---|---|---|

| tert-Butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate | Pyridine, ester | Ester hydrolysis, hydrogenation |

| tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | Methylamino, ester | Amide formation, nucleophilic substitution |

| tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate | Methylamino-methyl, ester | Alkylation, ester hydrolysis |

The methylamino-pyridine group in the target compound enhances its versatility in forming bioactive derivatives compared to analogs .

Mechanistic Insights from Synthetic Pathways

Key steps in the synthesis of related compounds inform reaction dynamics:

Scientific Research Applications

Research indicates that tert-butyl 2-(2-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate exhibits various biological activities:

- Neuroprotective Effects : Compounds with similar structures have shown potential in protecting neuronal cells under oxidative stress conditions, suggesting applications in treating neurodegenerative diseases.

- Antimicrobial Properties : The compound has been evaluated for its efficacy against mycobacterial infections, particularly in the context of tuberculosis. Structure–activity relationship studies indicate that modifications to the pyridine ring can enhance anti-tubercular activity .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Pyrrolidine Ring : Using appropriate precursors to create the pyrrolidine structure.

- Introduction of the Methylamino Group : This step is crucial for enhancing biological interactions.

- Tert-butyl Protection : Protecting the carboxylic acid functionality to facilitate further reactions without compromising stability.

Each step requires careful optimization to achieve high yields and purity.

Neuroprotective Research

A study published in Neuropharmacology explored the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and oxidative damage, highlighting their potential in treating conditions like Alzheimer's disease.

Antimicrobial Activity

In another study focused on tuberculosis treatment, derivatives of this compound were tested against drug-resistant strains of Mycobacterium tuberculosis. The results showed promising anti-TB activity with minimal cytotoxicity, making it a candidate for further development as an anti-infective agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "tert-Butyl 2-(2-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate" with structurally related pyridine-pyrrolidine derivatives from the evidence. Key differences lie in substituent groups, molecular weights, and synthetic routes:

Structural and Functional Insights

Substituent Diversity: The target compound’s 2-(methylamino) group on pyridine distinguishes it from analogs with halogens (e.g., 6-iodo in ), methoxy (e.g., ), or boronate esters (e.g., ). Steric effects vary significantly: bulky tert-butyldimethylsilyl (TBDMS) groups in increase molecular weight (~450 g/mol) and reduce solubility, whereas the target compound’s simpler structure may offer better pharmacokinetics.

Synthetic Complexity: The synthesis of (±)-trans-dicarboxylate derivatives (e.g., ) requires multi-step protection/deprotection strategies, while the target compound’s methylamino group might necessitate selective alkylation or reductive amination.

Spectroscopic Differentiation: The methylamino group in the target compound would exhibit distinct NMR signals (e.g., N–H resonance at δ 2.5–3.5 ppm and methyl singlet at δ 2.2–2.5 ppm), contrasting with the methoxy (δ 3.7–4.0 ppm) or halogen signals in analogs . HRMS data from (m/z 392 for [M+H]+) provides a benchmark for validating the target compound’s molecular ion.

Biological Activity

tert-Butyl 2-(2-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate, often referred to by its CAS number 1352516-55-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 277.36 g/mol. Its structural characteristics suggest potential interactions with biological targets, particularly in the central nervous system and oncology.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, potentially making it a candidate for cancer therapy.

- CNS Activity : Given its structural similarity to known psychoactive compounds, it may exhibit effects on neurotransmitter systems.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:

Case Studies and Research Findings

- Antitumor Studies :

- CNS Activity :

- In Vivo Studies :

Q & A

Basic: What are the standard synthetic routes for synthesizing tert-Butyl 2-(2-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate?

Methodological Answer:

A common approach involves coupling a Boc-protected pyrrolidine derivative with a functionalized pyridine moiety. For example, nucleophilic substitution or Buchwald-Hartwig amination can introduce the methylamino group at the pyridine’s 2-position. The Boc group is typically retained during synthesis to protect the pyrrolidine nitrogen. Reaction conditions often use catalysts like DMAP and bases such as triethylamine in dichloromethane at 0–20°C to minimize side reactions . Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is recommended for purification.

Advanced: How can regioselectivity challenges during the coupling of pyridine and pyrrolidine moieties be addressed?

Methodological Answer:

Regioselectivity issues arise due to competing reactive sites on the pyridine ring. To mitigate this:

- Protecting Group Strategy: Temporarily block undesired positions (e.g., using silyl ethers or nitro groups) to direct coupling to the 3-position of pyridine.

- Catalytic Systems: Optimize palladium-based catalysts (e.g., Pd(dppf)Cl₂) with ligands that enhance selectivity for the target site .

- Temperature Control: Lower reaction temperatures (e.g., 0–5°C) reduce kinetic competition between sites. Monitor progress via LC-MS to identify intermediate byproducts.

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Key signals include the Boc group’s tert-butyl protons (δ ~1.4 ppm) and the pyridine’s aromatic protons (δ 7.0–8.5 ppm). The pyrrolidine ring’s protons appear as multiplet clusters (δ 1.8–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (calculated for C₁₅H₂₃N₃O₂: 285.1788). Use ESI+ mode for ionization.

- IR Spectroscopy: Detect the Boc carbonyl stretch (~1680–1720 cm⁻¹) and NH stretches (~3300 cm⁻¹) from the methylamino group.

Advanced: How to resolve discrepancies in mass spectrometry data indicating unexpected adducts or fragmentation?

Methodological Answer:

- Adduct Formation: Use ammonium formate or formic acid in the mobile phase (LC-MS) to suppress sodium/potassium adducts.

- In-Source Fragmentation: Reduce ionization voltage to prevent decomposition. Compare with synthetic intermediates to identify fragments (e.g., loss of Boc group: [M – (C₄H₉)₃CO]⁺).

- Isotopic Patterns: Confirm the presence of bromine or iodine (if intermediates are used) via isotopic peaks .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Temperature: Store at –20°C under inert gas (argon/nitrogen) to prevent Boc group hydrolysis.

- Light Sensitivity: Protect from UV light to avoid pyridine ring degradation. Use amber vials.

- Moisture: Avoid exposure to humidity; desiccants like silica gel are essential. Stability studies show <5% degradation over 6 months under these conditions .

Advanced: How to design analogs of this compound for structure-activity relationship (SAR) studies in drug discovery?

Methodological Answer:

- Core Modifications: Replace the pyrrolidine with piperidine or azetidine to assess ring size impact on target binding .

- Functional Group Variation: Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyridine’s 5-position to modulate electronic properties.

- Boc Replacement: Substitute Boc with alternative carbamates (e.g., Fmoc) to evaluate proteolytic stability .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Flash Chromatography: Use silica gel with a gradient of ethyl acetate in hexane (10% → 50%). Monitor fractions by TLC (Rf ~0.3 in 30% EtOAc/hexane).

- Recrystallization: Dissolve in warm ethanol and cool to –20°C for crystalline isolation.

- HPLC: For high-purity requirements, employ a C18 column with acetonitrile/water (0.1% TFA) at 1.5 mL/min .

Advanced: How to troubleshoot low yields during Boc deprotection under acidic conditions?

Methodological Answer:

- Acid Selection: Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) instead of HCl, which may cause side reactions.

- Temperature Optimization: Heat to 40–50°C for 2–4 hours if room-temperature deprotection is incomplete.

- Byproduct Analysis: If N-methylamine forms prematurely, neutralize with saturated NaHCO₃ immediately post-deprotection .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat.

- Ventilation: Use a fume hood to avoid inhalation of fine particles.

- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .

Advanced: How to interpret ambiguous NOESY correlations in the pyrrolidine-pyridine linkage?

Methodological Answer:

- Conformational Analysis: Perform DFT calculations (e.g., Gaussian) to model likely conformers and compare with experimental NOESY cross-peaks.

- Solvent Effects: Acquire spectra in DMSO-d₆ to enhance solubility and reduce aggregation-induced artifacts.

- Selective Decoupling: Use 1D-TOCSY to isolate specific spin systems within the pyrrolidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.